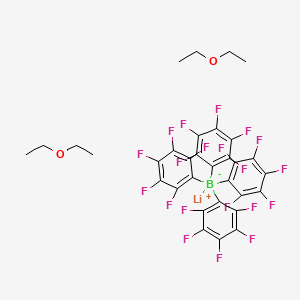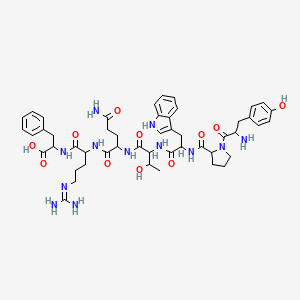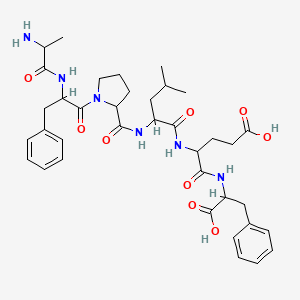
H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH is a synthetic peptide composed of a sequence of DL-amino acids These amino acids include DL-alanine, DL-phenylalanine, DL-proline, DL-leucine, DL-glutamic acid, and DL-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, DL-alanine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, DL-phenylalanine, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-proline, DL-leucine, DL-glutamic acid, and DL-phenylalanine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of This compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the side chains of amino acids like DL-phenylalanine and DL-glutamic acid.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with the desired amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH: has several scientific research applications:
Chemistry: The peptide can be used as a model compound to study peptide synthesis, folding, and stability.
Biology: It can serve as a substrate for enzyme assays or as a probe to investigate protein-peptide interactions.
Medicine: The peptide may have potential therapeutic applications, such as in the development of peptide-based drugs or vaccines.
Industry: It can be used in the production of peptide-based materials or as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various physiological effects.
Comparison with Similar Compounds
H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH: can be compared with other similar peptides, such as:
H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Tyr-OH: This peptide has a similar sequence but contains DL-tyrosine instead of DL-phenylalanine.
H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Val-OH: This peptide includes DL-valine instead of DL-phenylalanine.
H-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Ser-OH: This peptide features DL-serine in place of DL-phenylalanine.
The uniqueness of This compound
Properties
Molecular Formula |
C37H50N6O9 |
|---|---|
Molecular Weight |
722.8 g/mol |
IUPAC Name |
4-[[2-[[1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H50N6O9/c1-22(2)19-27(34(48)39-26(16-17-31(44)45)33(47)42-29(37(51)52)21-25-13-8-5-9-14-25)40-35(49)30-15-10-18-43(30)36(50)28(41-32(46)23(3)38)20-24-11-6-4-7-12-24/h4-9,11-14,22-23,26-30H,10,15-21,38H2,1-3H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,44,45)(H,51,52) |
InChI Key |
FUSHTHSTTRFCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


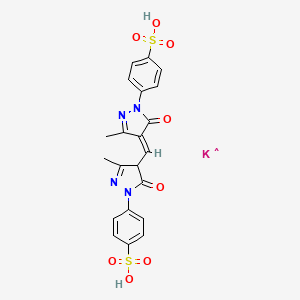
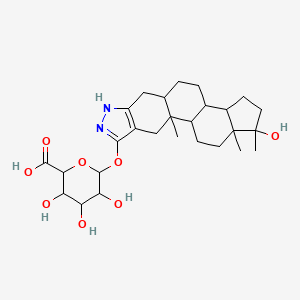
![sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B12319776.png)
![methyl 3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319777.png)
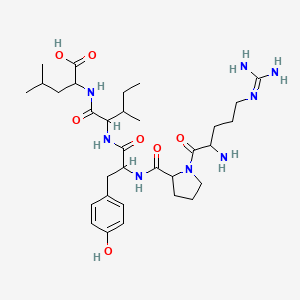
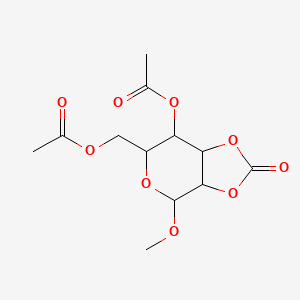
![4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12319791.png)
![1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid](/img/structure/B12319792.png)

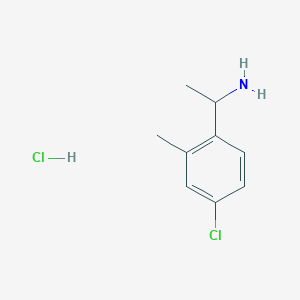
![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)
